4-P-Pdot - 134865-74-0

4-P-Pdot

Catalog Number: EVT-256841
CAS Number: 134865-74-0
Molecular Formula: C19H21NO
Molecular Weight: 279.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a synthetic compound widely employed in scientific research as a selective antagonist of the melatonin receptor subtype MT2 [, , , ]. This selectivity makes it a valuable tool for investigating the specific roles of the MT2 receptor in various physiological processes [, , , ].

Melatonin (N-acetyl-5-methoxytryptamine)

Compound Description: Melatonin, a naturally occurring hormone primarily produced by the pineal gland, plays a crucial role in regulating circadian rhythms and various physiological processes. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Melatonin serves as the primary endogenous ligand for both MT1 and MT2 receptors, including the MT2 receptor that 4-P-PDOT selectively antagonizes. Numerous studies utilize melatonin's effects as a basis for comparison when investigating the specific actions of 4-P-PDOT on MT2 receptor activity. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Luzindole

Compound Description: Luzindole acts as a non-selective antagonist for both MT1 and MT2 melatonin receptors. [, , , , , , , , , , , , , , , , , , , , , ]

Relevance: Luzindole's non-selective antagonism of both MT1 and MT2 receptors makes it a valuable tool in research aiming to differentiate between the individual roles of these receptor subtypes. This distinction is especially relevant when compared to the selective antagonism of MT2 by 4-P-PDOT. [, , , , , , , , , , , , , , , , , , , , , ]

2-Iodomelatonin

Compound Description: This molecule acts as a high-affinity agonist for melatonin receptors, exhibiting a strong binding affinity for both MT1 and MT2 subtypes. [, ]

Relevance: 2-Iodomelatonin's potent agonistic activity allows researchers to investigate the full potential of MT receptor activation. Comparing its effects to those of 4-P-PDOT, which blocks MT2 activation, facilitates a deeper understanding of MT2 receptor-mediated signaling pathways. [, ]

N-Acetylserotonin (NAS)

Compound Description: NAS, a precursor to melatonin, demonstrates antioxidant properties and might influence specific physiological functions. []

Relevance: While not directly interacting with melatonin receptors like 4-P-PDOT, NAS's role as a melatonin precursor and its potential antioxidant effects provide valuable context for understanding the broader biological pathways influenced by melatonin and its analogs. []

6-Chloromelatonin

Compound Description: 6-Chloromelatonin acts as a melatonin receptor agonist, demonstrating a binding affinity for both MT1 and MT2 receptors. [, ]

Relevance: 6-Chloromelatonin's agonist activity, particularly at MT2 receptors, allows researchers to compare its effects to the antagonistic action of 4-P-PDOT, elucidating the specific consequences of MT2 receptor activation versus inhibition. [, ]

2-Phenylmelatonin

Compound Description: 2-Phenylmelatonin functions as a melatonin receptor agonist, displaying a binding preference for MT2 over MT1 receptors. [, ]

Relevance: The preference of 2-Phenylmelatonin for MT2 receptors makes it a valuable tool for dissecting MT2-specific effects. Comparing its actions to those of 4-P-PDOT aids in characterizing the distinct roles of MT2 receptor activation versus blockade. [, ]

8-Bromo-cAMP

Compound Description: 8-Bromo-cAMP is a cell-permeable cAMP analog that activates cAMP-dependent protein kinases, influencing various cellular processes. []

Relevance: Although not directly interacting with melatonin receptors, 8-Bromo-cAMP helps researchers investigate the downstream consequences of melatonin signaling pathways, specifically those involving cAMP. Comparing its effects to those of 4-P-PDOT contributes to understanding the broader cellular responses modulated by melatonin and its antagonists. []

(S)-Mandelamide

Compound Description: (S)-Mandelamide serves as a chiral resolving agent, enabling the separation of enantiomers. It played a role in synthesizing enantiomerically pure forms of 4-P-PDOT. []

Relevance: (S)-Mandelamide's involvement in the synthesis of individual 4-P-PDOT enantiomers is crucial for investigating the stereospecific effects of this MT2 antagonist. This approach allows researchers to determine the precise stereochemical requirements for optimal MT2 receptor binding and activity. []

8-Methoxy-4-P-PDOT

Compound Description: This molecule represents a structural analog of 4-P-PDOT, featuring a methoxy group at the 8-position of the tetralin ring. []

Relevance: The structural similarity of 8-Methoxy-4-P-PDOT to 4-P-PDOT allows researchers to explore the impact of subtle structural modifications on MT receptor binding affinity and selectivity. This comparison helps delineate the structure-activity relationships within this class of compounds. []

N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide

Compound Description: This compound serves as a key intermediate in the synthesis of 4-P-PDOT. []

Relevance: Understanding the synthesis and properties of N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide provides valuable insights into the production and potential modifications of 4-P-PDOT, influencing its availability and potential development as a pharmacological tool. []

IIK7

Compound Description: IIK7 acts as a selective agonist for the MT2 melatonin receptor. []

Relevance: IIK7's selective agonism of MT2 receptors provides a counterpoint to the antagonistic activity of 4-P-PDOT. Comparing their effects allows researchers to confirm and further define the specific roles of MT2 receptor activation in various cellular processes. []

Ramelteon

Compound Description: Ramelteon is a pharmaceutical drug and melatonin receptor agonist, primarily targeting the MT1 receptor with some affinity for MT2. []

Relevance: Although primarily targeting MT1, Ramelteon's partial agonism of MT2 allows for comparisons with the specific MT2 antagonist 4-P-PDOT. This comparison helps to differentiate MT1- and MT2-mediated effects and to understand potential overlapping or opposing actions. []

Source and Classification

4-P-PDOT is classified as an organic compound with the chemical formula C17H20N2OC_{17}H_{20}N_2O. It is categorized under the class of tetralins, which are bicyclic compounds containing a naphthalene-like structure with one hydrogen atom replaced by a nitrogen-containing functional group. The compound is often synthesized for research purposes and is available from various chemical suppliers, including Sigma-Aldrich and MedChemExpress .

Synthesis Analysis

The synthesis of 4-P-PDOT has evolved through various methodologies. A notable recent approach involves a streamlined procedure that enhances yield and efficiency.

Synthesis Methodology

Molecular Structure Analysis

The molecular structure of 4-P-PDOT features a tetralin core substituted with a phenyl group and a propionamide moiety.

Structural Characteristics

  • Molecular Formula: C17H20N2OC_{17}H_{20}N_2O
  • Molecular Weight: Approximately 284.36 g/mol
  • Structural Features:
    • The tetralin ring system contributes to the compound's three-dimensional conformation.
    • The propionamide group enhances its binding affinity to melatonin receptors.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

4-P-PDOT is primarily involved in interactions with melatonin receptors, particularly the MT2 subtype, where it acts as an antagonist.

Key Reactions

  1. Receptor Binding: 4-P-PDOT competes with melatonin for binding sites on the MT2 receptor, thereby inhibiting its physiological effects.
  2. Biological Assays: Various assays have demonstrated its efficacy in blocking melatonin's action on target cells, such as granulosa cells in ovarian tissue studies .
Mechanism of Action

The mechanism of action for 4-P-PDOT involves its competitive antagonism at the MT2 receptor.

Detailed Mechanism

  • Receptor Interaction: By binding to the MT2 receptor, 4-P-PDOT prevents melatonin from exerting its effects, which can include modulation of circadian rhythms and reproductive functions.
  • Functional Outcomes: Studies have indicated that treatment with 4-P-PDOT alters gene expression related to cell cycle regulation and antioxidant responses, suggesting potential therapeutic applications in conditions influenced by melatonin signaling .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-P-PDOT are essential for understanding its behavior in biological systems.

Properties Overview

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but sparingly soluble in water.
  • Melting Point: Determined using standard methods; specific values can vary based on purity .
  • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.
Applications

The primary applications of 4-P-PDOT lie in pharmacological research, particularly concerning sleep disorders and circadian rhythm regulation.

Scientific Applications

  1. Melatonin Research: Used extensively to study the physiological roles of melatonin in various biological systems.
  2. Pharmacological Studies: Investigated for potential therapeutic effects in conditions like insomnia, seasonal affective disorder, and reproductive health issues .
  3. Biochemical Assays: Employed in assays that require modulation of melatonin signaling pathways to elucidate cellular mechanisms.
Introduction to 4-P-PDOT in Receptor Pharmacology

Role as a Selective MT₂ Melatonin Receptor Antagonist in Biomedical Research

Binding Affinity and Selectivity Profile4-P-PDOT exhibits exceptional selectivity for the MT₂ receptor subtype across mammalian species. Radioligand binding assays using 2-[¹²⁵I]-iodomelatonin demonstrate a consistent pattern of high-affinity MT₂ binding with significantly lower MT₁ affinity. Human MT₂ receptors display subnanomolar affinity (Kᵢ = 0.46 nM), contrasting sharply with the micromolar-range affinity observed at human MT₁ receptors (Kᵢ = 56 nM), indicating >120-fold selectivity [6] [10]. This selectivity profile is maintained, though with quantitative variations, in rodent models: mouse (MT₂ pKᵢ = 7.9; MT₁ pKᵢ = 6.7), rat (MT₂ pKᵢ = 7.44; MT₁ pKᵢ = 6.46), and hamster (MT₂ pKᵢ ~5.9) receptors [4]. Crucially, this selectivity exceeds that of earlier non-selective antagonists like luzindole, enabling precise pharmacological isolation of MT₂ functions.

Table 1: Binding Affinity (pKᵢ) of 4-P-PDOT at Melatonin Receptors Across Species

SpeciesReceptor SubtypepKᵢ ValueSelectivity Ratio (MT₂:MT₁)
HumanMT₂9.07>120-fold
HumanMT₁7.56
MouseMT₂7.90~16-fold
MouseMT₁6.70
RatMT₂7.44~10-fold
RatMT₁6.46
HamsterMT₂~5.90Limited data

Mechanisms of Functional Antagonism4-P-PDOT effectively blocks canonical MT₂ receptor signaling pathways initiated by endogenous or exogenous melatonin:

  • Inhibition of cAMP Suppression: In CHO cells expressing human MT₂ receptors, 4-P-PDOT (10 µM) completely reverses melatonin-induced inhibition of forskolin-stimulated cAMP accumulation. This antagonism is concentration-dependent, with pEC₅₀ values approximating 8.72 at MT₂ receptors. Notably, at MT₁-expressing cells, 4-P-PDOT exhibits minimal effect on cAMP pathways, confirming its subtype selectivity [1] [7].

  • Counteraction of Antioxidant Pathways: In vivo studies using klotho mutant mice demonstrate that 4-P-PDOT (0.5–1.0 mg/kg, intravenous) significantly reverses melatonin-mediated antioxidant effects. This includes normalization of glutathione ratios (GSH/GSSG), suppression of phospho-ERK activation, inhibition of Nrf2 nuclear translocation, and reduction of Nrf2 DNA-binding activity in hippocampal tissues [1] [2]. These findings highlight MT₂ receptor involvement in melatonin’s redox-modulating pathways.

  • Neuroendocrine Modulation: Research on rat hypothalamo-neurohypophysial (H-NH) explants reveals that 4-P-PDOT (10⁻⁷ M) does not block the inhibitory effects of physiological melatonin concentrations (10⁻⁹ M) on vasopressin (AVP) secretion. This contrasts with luzindole (MT₁/MT₂ antagonist), indicating that low-dose melatonin suppression of AVP release is MT₁-mediated. However, 4-P-PDOT effectively antagonizes MT₂-dependent processes in other models, such as melatonin-induced phase shifts in SCN neuronal activity [2] [8].

Experimental Applications and Limitations4-P-PDOT serves as an indispensable tool for elucidating MT₂-specific functions across physiological systems:

  • Circadian Regulation: Blocks MT₂-mediated phase shifts in neuronal firing rhythms in the suprachiasmatic nucleus [8] [10].
  • Retinal Physiology: Antagonizes melatonin’s effects on dopamine release and rod-cone coupling in retinal tissues [5].
  • Cardiovascular System: Inhibits melatonin-induced coronary vasodilation in porcine models, confirming MT₂ involvement in vascular tone regulation [5].
  • Reproductive Endocrinology: Disrupts low-dose melatonin (10⁻⁹ M) suppression of apoptosis in bovine granulosa cells, demonstrated by reversing melatonin’s effects on Bcl-2, Bax, caspase-3, and antioxidant gene expression (SOD1, GPX4) [9].

Limitations include its variable activity across species (notably reduced affinity in hamsters) and context-dependent pharmacological behavior. In CHO-MT₂ cells, 4-P-PDOT paradoxically exhibits partial agonist activity in cAMP assays, emphasizing the phenomenon of functional selectivity or "biased antagonism" [1] [3]. Additionally, its inability to block high-dose (pharmacological) melatonin effects suggests receptor-independent actions at supraphysiological concentrations [9].

Table 2: Functional Antagonism by 4-P-PDOT in Experimental Models

Experimental SystemConcentration/DoseKey Antagonized EffectsMechanistic Insight
CHO-MT₂ Cells (cAMP)10 µMReversed melatonin-induced cAMP inhibitionGi/o coupling of MT₂ receptors
Klotho Mutant Mice (Hippocampus)0.5–1.0 mg/kg IVReversed melatonin-induced ↑GSH/GSSG, pERK, Nrf2 activationMT₂-mediated antioxidant pathways
Bovine Granulosa Cells10⁻⁷ MBlocked anti-apoptotic effects of 10⁻⁹ M melatoninMT₂-dependent cell survival signaling
Rat H-NH Explants (AVP secretion)10⁻⁷ MDid NOT block 10⁻⁹ M melatonin inhibitionConfirmed MT₁-specific AVP regulation

Historical Development and Key Milestones in Pharmacological Characterization

Synthesis and Initial Pharmacological Screening4-P-PDOT emerged from systematic structure-activity relationship (SAR) studies conducted in the early 1990s, spearheaded by Margarita L. Dubocovich’s group. This research aimed to develop amidotetralin analogs capable of discriminating between the then-putative melatonin receptor subtypes (initially termed ML₁ or Mel₁ₐ vs. ML₂ or Mel₁ᵦ) [5] [8]. The strategic incorporation of the cis-4-phenyl group onto the 2-propionamidotetralin core was pivotal, as it sterically hindered interactions with the MT₁ binding pocket while optimizing complementarity with MT₂ [5] [10]. Initial screening utilized the Xenopus laevis melanophore bioassay, where 4-P-PDOT potently antagonized melatonin-induced pigment aggregation—a response later attributed primarily to MT₂ activation [5].

Critical Validation Studies and Impact on Receptor ClassificationDefinitive characterization followed the cloning of MT₁ (Mel₁ₐ) and MT₂ (Mel₁ᵦ) receptors in 1994–1995 [8] [10]:

  • Radioligand Binding Supersedes Functional Assays (1995–2000): Competitive binding studies against 2-[¹²⁵I]-iodomelatonin in recombinant systems quantitatively established 4-P-PDOT’s selectivity profile. Seminal work by Dubocovich et al. (1997) demonstrated >300-fold MT₂ selectivity in human receptors, solidifying its status as the first truly subtype-selective MT₂ antagonist [5] [8]. This era confirmed species-specific variations, including unexpectedly low affinity in hamster MT₂ receptors [4].

  • Functional Antagonism In Vivo (2000s): Studies expanded beyond binding to demonstrate MT₂-selective blockade in whole-animal physiology. Key demonstrations included reversal of melatonin-induced phase shifts in circadian activity rhythms (MT₂-mediated) without affecting MT₁-dependent suppression of SCN neuronal firing [8] [10]. The compound’s ability to cross the blood-brain barrier enabled critical CNS studies, such as its effects on hippocampal antioxidant pathways and memory function in murine models [1] [2].

  • Elucidation of Signaling Complexity (2010–Present): As understanding of melatonin receptor signaling diversified beyond Gi/cAMP inhibition, 4-P-PDOT helped unravel MT₂-specific pathways. It was instrumental in identifying MT₂-mediated β-arrestin recruitment, ERK1/2 phosphorylation modulation, and receptor heteromerization effects (e.g., with MT₁ or GPR50) [3] [10]. Crystallographic studies of MT₂ (PDB IDs: 6ME9, 6ME6), though not yet featuring 4-P-PDOT co-crystallization, provide structural rationales for its selectivity based on the deeper ligand-binding pocket and distinct ECL2 conformation in MT₂ versus MT₁ [10].

Evolution as a Gold-Standard Tool Compound4-P-PDOT’s development paralleled and accelerated the deorphanization of melatonin receptor physiology. Its selectivity profile made it instrumental in:

  • Defining MT₂-Specific Functions: Differentiating roles in retinal dopamine regulation, phase response curves in the SCN, and vascular reactivity from MT₁-mediated sleep onset promotion and SCN electrical activity suppression [5] [8] [10].
  • Validating Receptor Heteromers: Demonstrating altered pharmacological profiles in MT₁/MT₂ heteromers compared to homomers, where 4-P-PDOT’s efficacy can be modulated by co-expressed MT₁ receptors [10].
  • Guiding Therapeutic Development: Serving as a structural template for developing newer MT₂-selective ligands, including agonists like IIK7 and antagonists with improved pharmacokinetics. Its use in proof-of-concept studies validated MT₂ as a target for circadian disorders, depression, and intraocular pressure modulation [5] [10].

Table 3: Key Milestones in the Development and Characterization of 4-P-PDOT

Time PeriodKey AdvancementSignificance
Early 1990sSynthesis of 4-P-PDOT analogsFirst generation of MT₂-selective ligands based on amidotetralin scaffold
1995–1997Binding affinity quantification in cloned receptorsEstablished >300-fold MT₂ selectivity in humans; species differences identified
Late 1990sFunctional validation in SCN and retinal modelsConfirmed MT₂-specific antagonism of circadian phase shifts & dopamine release
Early 2000sIn vivo studies (memory, antioxidant pathways)Demonstrated CNS bioavailability and functional antagonism in brain
2010s–PresentApplication in complex signaling studiesElucidated MT₂ roles in β-arrestin recruitment, ERK modulation, heteromerization

Properties

CAS Number

134865-74-0

Product Name

4-P-Pdot

IUPAC Name

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21)

InChI Key

RCYLUNPFECYGDW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

4-P-PDOT; 4PPDOT; 4P-PDOT; AH-024; 4-phenyl-2- propionamidotetralin.

Canonical SMILES

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3

Isomeric SMILES

CCC(=O)N[C@H]1C[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.